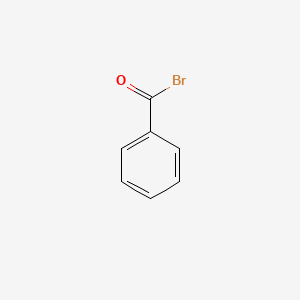

Benzoyl bromide

Description

Properties

IUPAC Name |

benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHMSVIAGNIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060677 | |

| Record name | Benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-32-6 | |

| Record name | Benzoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl bromide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzoyl Bromide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzoyl bromide from benzoyl chloride, a crucial transformation in organic synthesis for the preparation of various pharmaceuticals and specialty chemicals. The primary focus is on the halogen exchange reaction, with detailed experimental protocols, comparative data, and purification methods.

Introduction

This compound is a highly reactive acyl bromide used as a benzoylating agent and an intermediate in the synthesis of a wide range of organic compounds. Its synthesis from the more readily available and less expensive benzoyl chloride is a common laboratory and industrial practice. The most prevalent method for this conversion is the Finkelstein-type halogen exchange reaction, where a chloride atom is substituted by a bromide atom. This guide will delve into the specifics of this transformation, providing actionable protocols and data for research and development.

Synthesis of this compound via Halogen Exchange

The conversion of benzoyl chloride to this compound is typically achieved by reacting it with a suitable bromide salt. The general reaction is depicted below:

Caption: General Halogen Exchange Reaction.

The choice of the bromide salt and reaction conditions can significantly impact the yield and purity of the resulting this compound.

Synthesis using Lithium Bromide

Lithium bromide is a commonly used reagent for this transformation due to its good solubility in many organic solvents.

Experimental Protocol: [1]

-

Materials:

-

Benzoyl chloride (2 mL)

-

Lithium bromide (LiBr) (1.7369 g)

-

Three-neck flask (25 mL)

-

Hot plate with magnetic stirrer

-

Nitrogen atmosphere setup

-

PTFE membrane filter (0.45 µm pore size)

-

-

Procedure:

-

In a 25 mL three-neck flask maintained under a nitrogen atmosphere, add 1.7369 g of lithium bromide.

-

To this, add 2 mL of benzoyl chloride with continuous stirring.

-

Heat the reaction mixture to 75 °C on a hot plate and maintain this temperature for 4 hours with continuous stirring.

-

The colorless mixture will turn orange, indicating the formation of this compound.[1]

-

After 4 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a PTFE membrane filter (0.45 µm pore size) to remove the precipitated lithium chloride and any unreacted lithium bromide.

-

Logical Workflow for Synthesis using Lithium Bromide:

Caption: Synthesis Workflow with LiBr.

Other Bromide Sources

While lithium bromide is effective, other bromide sources can also be employed for the halogen exchange reaction. The reactivity of the bromide salt and the choice of solvent are critical for driving the reaction to completion. Generally, the reaction follows the principles of the Finkelstein reaction, where the precipitation of the resulting metal chloride in a suitable solvent drives the equilibrium towards the product.[2]

| Bromide Source | Catalyst/Conditions | Yield | Notes |

| Lithium Bromide (LiBr) | 75 °C, 4 hours, neat | Not explicitly reported, but implied to be effective[1] | The formation of an orange color indicates product formation.[1] |

| Sodium Bromide (NaBr) | Requires a catalyst or forcing conditions | Generally lower than LiBr | The use of NaBr is mentioned for the synthesis of benzyl bromides from alcohols in the presence of an activating agent.[3] |

| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Two-phase system | Potentially high | Phase-transfer catalysis can be an efficient method for halogen exchange reactions, although specific data for this compound synthesis is limited.[4] The use of tetrabutylammonium bromide is noted in the preparation of benzyl chloride derivatives.[5] |

Purification of this compound

Crude this compound obtained from the synthesis may contain unreacted starting material and by-products. Purification is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol for Fractional Distillation under Reduced Pressure:

-

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source (vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stirring bar or capillary for ebullition

-

-

Procedure:

-

Transfer the crude this compound to a round-bottom flask of appropriate size, adding a stirring bar or a fine capillary tube to ensure smooth boiling.

-

Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed, using a minimal amount of vacuum grease if necessary.

-

Connect the apparatus to a vacuum source with a manometer in the line to monitor the pressure. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

-

Gradually apply the vacuum. Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure. The boiling point of this compound is approximately 98-100 °C at 15 mmHg.

-

Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

-

Logical Workflow for Purification:

Caption: Purification by Fractional Distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H, ortho-protons), ~7.6 (t, 1H, para-proton), ~7.5 (t, 2H, meta-protons) |

| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~135 (para-C), ~131 (ipso-C), ~130 (ortho-C), ~129 (meta-C) |

| IR (neat) | ν ~1770 cm⁻¹ (C=O stretch) |

Chromatographic and Mass Spectrometric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any volatile impurities.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Injector Temperature: ~250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum of this compound will show characteristic fragments, including the molecular ion peaks (m/z 184 and 186 due to the bromine isotopes) and the benzoyl cation (m/z 105).

Conclusion

The synthesis of this compound from benzoyl chloride via halogen exchange with lithium bromide is a straightforward and effective method for laboratory-scale preparations. While other bromide sources can be used, the lithium bromide protocol is well-described. Proper purification by fractional distillation under reduced pressure is crucial to obtain high-purity this compound. The identity and purity of the final product should always be confirmed by appropriate analytical techniques. This guide provides the necessary information for researchers and professionals to successfully perform and understand this important chemical transformation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. Purification [chem.rochester.edu]

- 4. Synthesis of Alkyl Bromide by the Method of Phase Transfer Catalysis [cjcu.jlu.edu.cn]

- 5. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]

Benzoyl bromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzoyl bromide (C₆H₅COBr), a key reagent in organic synthesis. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight, alongside a thorough examination of its physicochemical characteristics. This document offers detailed experimental protocols for the synthesis of this compound and its primary application in the benzoylation of alcohols. Furthermore, it elucidates the nucleophilic acyl substitution mechanism central to its reactivity. The guide is intended to serve as a critical resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical application insights.

Core Compound Identification

This compound is an acyl bromide featuring a benzene ring. It is a colorless to light orange liquid known for its sharp, irritating odor. It is primarily utilized as a benzoylating agent in organic synthesis, a crucial step in the formation of esters and amides, and for the introduction of the benzoyl protecting group.

| Identifier | Value | Reference |

| CAS Number | 618-32-6 | |

| Molecular Formula | C₇H₅BrO | [1] |

| Molecular Weight | 185.02 g/mol | |

| Synonyms | Benzenecarbonyl bromide, Benzoic acid bromide | [2] |

Physicochemical Properties

This compound's utility as a reagent is defined by its physical and chemical properties. It is a dense liquid that is reactive with water and soluble in many organic solvents. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Appearance | Clear, light orange liquid | [1] |

| Density | 1.57 g/mL at 25 °C | |

| Boiling Point | 218-219 °C | [1] |

| Melting Point | -24 °C | [2] |

| Flash Point | 90 °C (194 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.589 | [1] |

| Solubility | Reacts with water | [3] |

Synthesis and Reactions

This compound is a versatile reagent in organic chemistry, primarily for the introduction of the benzoyl group. This section details its synthesis and a key reaction.

Synthesis of this compound from Benzoyl Chloride

A common laboratory-scale synthesis of this compound involves the halide exchange reaction from the more common benzoyl chloride.

-

Reagents and Equipment:

-

Benzoyl chloride (2 mL)

-

Lithium bromide (LiBr) (1.7369 g)

-

25 mL three-neck flask

-

Hot plate with magnetic stirring

-

PTFE membrane filter (0.45 µm pore size)

-

Nitrogen atmosphere setup

-

-

Procedure:

-

In a 25 mL three-neck flask under a nitrogen atmosphere, add 1.7369 g of lithium bromide.[4]

-

To the flask, add 2 mL of benzoyl chloride.[4]

-

The flask is placed on a hot plate and heated to 75 °C with continuous stirring for 4 hours.[4]

-

The reaction progress is indicated by a color change from colorless to orange.[4]

-

After the reaction is complete, the mixture is cooled to room temperature.[4]

-

The resulting mixture is filtered using a PTFE membrane to yield this compound.[4]

-

Benzoylation of Alcohols

The benzoylation of alcohols to form benzoate esters is a cornerstone application of this compound. This reaction is fundamental for installing the benzoyl protecting group, which is stable under a variety of reaction conditions but can be removed when needed.

-

Reagents and Equipment:

-

Alcohol (1 mmol)

-

Benzoyl chloride or this compound (1 mmol)

-

Copper (II) oxide (CuO) (0.1 mol%)

-

Stirring apparatus

-

Reaction vessel

-

-

Procedure:

-

A mixture of the alcohol (1 mmol), this compound (1 mmol), and a catalytic amount of copper (II) oxide (0.1 mol%) is prepared in a reaction vessel.

-

The mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with chloroform (2 x 10 mL).

-

The combined organic layers are washed with 10% sodium carbonate solution and then with water.

-

The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated to yield the benzoate ester.

-

Reaction Mechanism and Workflow

Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. This two-step addition-elimination process is central to its function as a benzoylating agent.

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5][6]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the bromide ion, being a good leaving group, is expelled.[5][6]

Caption: Nucleophilic Acyl Substitution Mechanism of this compound.

Applications in Research and Development

This compound's primary utility lies in its role as a potent benzoylating agent. In the context of drug development and complex molecule synthesis, it is instrumental in the protection of hydroxyl and amino groups. The resulting benzoyl esters and amides exhibit enhanced stability across a range of chemical environments, allowing for selective transformations on other parts of a molecule. While benzyl bromide is also used for similar purposes, this compound offers a different reactivity profile and the resulting benzoyl group has distinct electronic and steric properties.

The benzoyl group is a common motif in many biologically active compounds and natural products. The ability to introduce this group efficiently using reagents like this compound is therefore of significant interest to medicinal chemists. For example, the synthesis of diosgenin-betulinic acid conjugates, which have shown potential pharmacological effects, involves benzylation as a key step. While the specific example may use benzyl bromide, the underlying principle of protecting hydroxyl groups is directly applicable to the use of this compound.

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It reacts with water, and contact with moisture should be avoided. Store in a cool, dry place under an inert atmosphere.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

An In-depth Technical Guide to the Safe Handling of Benzoyl Bromide

Introduction

Benzoyl bromide (C₇H₅BrO) is a highly reactive acyl bromide used extensively in organic synthesis as a versatile benzoylating agent.[1][2] Its utility in the production of pharmaceuticals, dyes, and other fine chemicals is significant. However, its high reactivity, particularly with water and nucleophiles, presents considerable safety challenges. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent handling protocols. It is corrosive, a lachrymator, and reacts violently with water.[3] The primary hazards are severe skin burns, serious eye damage, and respiratory irritation.[4][5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[5] |

| --- | --- | Supplementary Hazard: Reacts violently with water[3] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₅BrO[3][6] |

| Molecular Weight | 185.02 g/mol [1][3][6] |

| CAS Number | 618-32-6[1][3][6] |

| Appearance | Clear, light orange liquid[2][6] |

| Density | 1.570 - 1.572 g/mL at 25 °C[1][3][6] |

| Melting Point | -24 °C[6] |

| Boiling Point | 218-219 °C (at 760 mmHg)[1][6] |

| Flash Point | 89.7 °C - 90 °C (closed cup)[1][6] |

| Vapor Pressure | 0.125 mmHg at 25 °C[6] |

| Refractive Index | n20/D 1.584 - 1.589[1][6] |

| Solubility | Reacts violently with water; soluble in many organic solvents[3][7] |

| UN Number | 3265[6] |

| Hazard Class | 8[6] |

| Packing Group | II[6] |

Handling and Storage Protocols

Strict protocols must be followed to mitigate the risks associated with this compound.

Experimental Protocol 3.1: Engineering Controls and Personal Protective Equipment (PPE)

Objective: To establish a safe environment for handling this compound by minimizing exposure.

Methodology:

-

All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[3]

-

An operational eyewash station and safety shower must be located in close proximity to the workstation.[3]

-

Personal Protective Equipment (PPE): The following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

-

Experimental Protocol 3.2: General Handling Procedures

Objective: To provide a standardized procedure for the safe transfer and use of this compound.

Methodology:

-

Before use, ensure all glassware and equipment are thoroughly dried to prevent violent reactions.

-

Handle the substance under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[3][6]

-

Avoid breathing any mists, vapors, or spray.[3] Do not allow the chemical to come into contact with eyes, skin, or clothing.[3]

-

Keep the container away from heat, sparks, and open flames.[3]

-

After handling, wash hands and any exposed skin thoroughly.[3]

-

Do not allow the product to come into contact with water.[3]

Experimental Protocol 3.3: Storage Procedures

Objective: To ensure the stable and safe long-term storage of this compound.

Methodology:

-

Store the material in a designated corrosives area.[3]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Protect the container from moisture and store locked up.[3]

-

For optimal stability, store under an inert gas (nitrogen or argon) at a temperature of 2–8 °C.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[3]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is critical.

Workflow 4.1: this compound Spill Response

The following workflow outlines the necessary steps to be taken in the event of a spill.

References

- 1. 苯甲酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 618-32-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H5BrO | CID 12056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. Gas detectors and respiratory protection equipments C7H5BrO (this compound), CAS number 618-32-6 [en.gazfinder.com]

Benzoyl Bromide in Organic Solvents: A Technical Guide to Solubility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzoyl bromide in common organic solvents. Recognizing the compound's reactive nature, this document addresses not only its physical dissolution but also its chemical interactions, particularly solvolysis, with various solvent types. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound in their work.

Qualitative Solubility of this compound

This compound's solubility is largely dictated by the polarity of the solvent. It is generally considered to be moderately to highly soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Remarks |

| Polar Aprotic | Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane | Soluble / Miscible | These solvents are generally good choices for conducting reactions with this compound as they can dissolve the compound without participating in chemical reactions. |

| Non-Polar | Benzene, Toluene, Chloroform, Carbon Tetrachloride | Soluble / Miscible | This compound exhibits good solubility in these solvents due to favorable van der Waals interactions.[1] |

| Protic | Methanol, Ethanol | Reactive (Solvolysis) | This compound readily reacts with alcohols in a process called solvolysis to form the corresponding ester. While it may initially appear to "dissolve," a chemical reaction is occurring. |

| Aqueous | Water | Poorly Soluble / Reactive | This compound is poorly soluble in water and undergoes rapid hydrolysis to form benzoic acid and hydrobromic acid.[1] |

Reactivity in Protic Solvents: The Solvolysis of this compound

In protic solvents, particularly alcohols, the "solubility" of this compound is more accurately described as a chemical reaction known as solvolysis. This reaction is a critical consideration for any process involving this compound and alcoholic solvents. The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound. This leads to the displacement of the bromide leaving group and the formation of a benzoate ester and hydrogen bromide.

The mechanism is a nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate.

Below is a diagram illustrating the general mechanism of this compound solvolysis with an alcohol (ROH).

Caption: General mechanism of this compound solvolysis.

Experimental Protocol for Determining the Solubility of this compound

Due to the reactive nature of this compound, standard solubility determination methods must be adapted to minimize hydrolysis and solvolysis and to accurately quantify the dissolved, unreacted compound. The following protocol is based on the shake-flask method, with modifications for handling a reactive substance.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., acetone, diethyl ether, toluene)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Gas-tight syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add an excess amount of this compound to a pre-weighed, dry glass vial. The excess solid should be visible.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically by taking samples at different time points until the concentration of this compound in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe, ensuring no solid particles are drawn.

-

Immediately transfer the sample into a volumetric flask and dilute with the same anhydrous solvent to a concentration within the linear range of the analytical method. This step must be performed quickly to minimize exposure to atmospheric moisture.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method. The analytical method must be capable of separating and quantifying this compound from any potential degradation or solvolysis products (e.g., benzoic acid or the corresponding ester).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of physical dissolution and chemical reactivity. While it is readily soluble in many common aprotic and non-polar solvents, its interaction with protic solvents is dominated by solvolysis. For researchers and professionals in drug development, a thorough understanding of these properties is essential for the successful design and execution of synthetic routes, as well as for the purification and handling of this important chemical reagent. The provided experimental protocol offers a framework for obtaining reliable solubility data for this and other reactive compounds.

References

Benzoyl Bromide in Benzoylation: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of benzoyl bromide in benzoylation reactions. It provides a comparative analysis of its reactivity, detailed experimental protocols, and a theoretical framework for understanding its application in organic synthesis, particularly within the context of drug development.

Introduction: The Role of Benzoylation in Modern Chemistry

Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a cornerstone of modern organic synthesis. This transformation is pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and materials. The benzoyl group can modulate a molecule's biological activity, improve its stability, or act as a protecting group during complex synthetic sequences. Benzoyl halides, particularly benzoyl chloride and this compound, are the most common reagents for effecting this transformation. This guide focuses on the utility and mechanistic intricacies of this compound.

The Schotten-Baumann Reaction: The Primary Mechanism of Benzoylation

The most prevalent method for benzoylation using benzoyl halides is the Schotten-Baumann reaction.[1][2][3][4][5][6][7][8][9][10] This reaction is typically carried out under biphasic conditions, with an organic solvent and an aqueous basic solution.[2] The base plays a crucial dual role: it neutralizes the hydrogen halide byproduct formed during the reaction, preventing the protonation and deactivation of the nucleophile (e.g., an amine), and in the case of less reactive nucleophiles like phenols, it generates a more potent nucleophile (e.g., a phenoxide ion).[1][6]

The general mechanism for the benzoylation of an amine is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the nitrogen atom to a base (e.g., hydroxide ion).

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, a good leaving group.

-

Acid Neutralization: The generated hydrobromic acid is neutralized by the base in the aqueous phase.

A similar mechanism occurs with alcohols, where the initial deprotonation of the alcohol by the base to form an alkoxide is often the first step, followed by nucleophilic attack on the this compound.

Comparative Reactivity: this compound vs. Benzoyl Chloride

The reactivity of benzoyl halides in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. While the electronegativity of chlorine is higher than bromine, which would suggest a more electrophilic carbonyl carbon in benzoyl chloride, the dominant factor determining the overall reactivity is the leaving group ability of the halide.[11]

The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups because they can better stabilize the negative charge. The basicity of the halide ions follows the order: Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is in the reverse order: I⁻ > Br⁻ > Cl⁻.[11] This leads to the following expected order of reactivity for benzoyl halides:

Benzoyl Iodide > this compound > Benzoyl Chloride [11]

Due to its higher reactivity, this compound can be advantageous for the benzoylation of less nucleophilic or sterically hindered substrates that react sluggishly with benzoyl chloride. Reactions with this compound can often be conducted under milder conditions and may proceed at a faster rate.

Quantitative Data

| Feature | This compound | Benzoyl Chloride | Rationale |

| Leaving Group Ability | Excellent | Good | Bromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).[11] |

| Electrophilicity of Carbonyl Carbon | High | Slightly Higher | The higher electronegativity of chlorine makes the carbonyl carbon slightly more electron-deficient in benzoyl chloride. |

| Overall Reactivity | Higher | Lower | The superior leaving group ability of bromide is the dominant factor determining the overall reaction rate.[11] |

| Hydrolysis Rate | Faster | Slower | More susceptible to hydrolysis due to higher reactivity. |

Experimental Protocols

The following are detailed experimental protocols for the benzoylation of aniline and phenol. While these protocols often cite benzoyl chloride, they can be adapted for the more reactive this compound with careful consideration of the reaction conditions.

Benzoylation of Aniline to form Benzanilide

Reaction: C₆H₅NH₂ + C₆H₅COBr → C₆H₅NHCOC₆H₅ + HBr

Materials:

-

Aniline

-

This compound

-

10% Sodium Hydroxide (NaOH) solution

-

Cold water

-

Ethanol (for recrystallization)

-

250 mL Conical flask with a stopper

-

Filter funnel and filter paper

-

Beaker

-

Ice bath

Procedure: [8]

-

In a 250 mL conical flask, place 1.0 mL of aniline and 10 mL of 10% aqueous NaOH solution.

-

Cool the mixture in an ice bath.

-

Carefully add 1.4 mL of this compound in small portions while vigorously shaking the flask in the ice bath. The temperature should be maintained below 5 °C.

-

After the addition is complete, stopper the flask and continue to shake vigorously for 10-15 minutes. The reaction is complete when the odor of this compound disappears.

-

Add 25 mL of cold water to the flask to precipitate the crude benzanilide.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold water.

-

Recrystallize the crude benzanilide from hot ethanol to obtain the pure product.

-

Dry the purified crystals and determine the melting point.

Note on using this compound: Due to the higher reactivity of this compound, it is crucial to maintain a low temperature during its addition to prevent side reactions and ensure a controlled reaction. The reaction time may be shorter compared to using benzoyl chloride.

Benzoylation of Phenol to form Phenyl Benzoate

Reaction: C₆H₅OH + C₆H₅COBr + NaOH → C₆H₅OCOC₆H₅ + NaBr + H₂O

Materials:

-

Phenol

-

This compound

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Conical flask with a stopper

-

Filter funnel and filter paper

-

Beaker

-

Ice bath

Procedure:

-

Dissolve 1 g of phenol in 15 mL of 10% NaOH solution in a conical flask.

-

Cool the solution in an ice bath.

-

Add 2 mL of this compound to the flask.

-

Stopper the flask and shake it vigorously in the ice bath for about 15-20 minutes.

-

Continue shaking until the smell of this compound is no longer detectable.

-

Filter the solid phenyl benzoate, wash it with cold water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Note on using this compound: As with the benzoylation of aniline, maintaining a low temperature is critical when using this compound to control the reaction rate and minimize hydrolysis of the acyl bromide.

Visualizing the Benzoylation Mechanism and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Reaction Mechanism

References

- 1. byjus.com [byjus.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. testbook.com [testbook.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. quora.com [quora.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians [askiitians.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and History of Benzoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl bromide (C₇H₅BrO), a cornerstone reagent in organic synthesis, possesses a rich and extensive history. First synthesized in 1862 by the French chemist Paul Schützenberger, its journey from a novel discovery to an indispensable tool in modern chemistry, particularly in the realm of drug development, is a testament to the enduring power of foundational chemical research. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the applications of this compound, with a special focus on its role in the synthesis of pharmaceutical agents. Detailed experimental protocols from key historical and contemporary methodologies are presented, alongside a quantitative summary of its physicochemical properties.

Discovery and Initial Synthesis

The first documented synthesis of this compound was achieved by Paul Schützenberger in 1862. His work, published in the esteemed French scientific journal Comptes rendus hebdomadaires des séances de l'Académie des sciences, detailed the novel preparation of this acyl bromide.

Schützenberger's pioneering method involved the reaction of benzoyl chloride with phosphorus tribromide. While the exact yields and reaction conditions were not reported with the precision of modern standards, his work laid the fundamental groundwork for the synthesis of this important chemical entity.

Original Experimental Protocol by P. Schützenberger (1862)

Reaction: 3 C₆H₅COCl + PBr₃ → 3 C₆H₅COBr + PCl₃

A visualization of this foundational discovery is presented below:

Physicochemical Properties

This compound is a colorless to light orange liquid with a pungent odor. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO | [1] |

| Molar Mass | 185.02 g/mol | |

| Melting Point | -24 °C | [1] |

| Boiling Point | 218.5 °C at 760 mmHg | [1] |

| Density | 1.572 g/cm³ | [1] |

| Flash Point | 89.7 °C | [1] |

| Refractive Index | 1.584 | [1] |

| Vapor Pressure | 0.125 mmHg at 25°C | [1] |

Evolution of Synthesis Methodologies

Since Schützenberger's initial discovery, the synthesis of this compound has undergone significant refinement, leading to more efficient, scalable, and safer procedures.

Halide Exchange from Benzoyl Chloride

A prevalent modern method for synthesizing this compound involves the halide exchange reaction of the more readily available benzoyl chloride with a bromide salt, such as lithium bromide. This method offers high yields and avoids the use of phosphorus-based reagents.

Experimental Protocol: Synthesis from Benzoyl Chloride and Lithium Bromide

-

Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert nitrogen atmosphere, add 1.7369 g of lithium bromide (LiBr).

-

Addition of Benzoyl Chloride: To the flask, add 2 mL of benzoyl chloride.

-

Heating and Reaction: Heat the mixture to 75 °C on a hot plate and maintain continuous stirring for 4 hours. The color of the mixture will change from colorless to orange, indicating the formation of this compound.

-

Work-up: After cooling to room temperature, the mixture is filtered through a PTFE membrane (0.45 µm pore size) to yield the crude this compound.

References

Benzoyl Bromide: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of benzoyl bromide, with a specific focus on its melting and boiling points. The information is presented to support research and development activities where this chemical is utilized.

Core Physical Properties of this compound

This compound (C₇H₅BrO) is a colorless to yellow liquid with a sharp, pungent odor. It is an important reagent in organic synthesis, particularly for the introduction of the benzoyl group. Accurate knowledge of its physical properties is crucial for its safe handling, storage, and application in various chemical reactions.

The melting and boiling points are critical parameters that define the physical state of this compound under different temperature conditions. These properties are summarized in the table below.

| Physical Property | Value | Units |

| Melting Point | -24 | °C |

| Boiling Point | 218-219 | °C |

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Standard laboratory protocols are employed for these measurements.

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

A common laboratory method for determining the melting point of a substance like this compound (in its solid state) involves the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.

General Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: A small, dry sample of the compound is finely crushed and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol for Distillation Method:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer positioned correctly at the vapor outlet, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature reading will stabilize when the vapor is in equilibrium with the boiling liquid.

-

Measurement: This stable temperature is recorded as the boiling point of the liquid at the given atmospheric pressure.

Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid compound in a laboratory setting.

Caption: General workflow for melting point determination.

Spectroscopic Analysis of Benzoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzoyl bromide. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Introduction to this compound

This compound (C₇H₅BrO) is an acyl bromide and a key reagent in organic synthesis, frequently employed for the introduction of the benzoyl group into various molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Accurate spectroscopic characterization is crucial for verifying its purity and for monitoring reactions in which it is a reactant or product. This guide focuses on its signature signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the electronic environment of the hydrogen atoms in a molecule. The aromatic protons of this compound exhibit a complex splitting pattern due to their coupling with each other.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 (ortho) | ~ 8.04 | Doublet (d) or Multiplet (m) | ~ 7-8 |

| H-4 (para) | ~ 7.66 | Triplet (t) or Multiplet (m) | ~ 7-8 |

| H-3, H-5 (meta) | ~ 7.49 | Triplet (t) or Multiplet (m) | ~ 7-8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Carbonyl) | ~ 165 - 170 |

| C-1 (ipso) | ~ 134 - 136 |

| C-4 (para) | ~ 133 - 135 |

| C-2, C-6 (ortho) | ~ 129 - 131 |

| C-3, C-5 (meta) | ~ 128 - 130 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen and bromine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Halide) | ~ 1770 - 1790 | Strong |

| Aromatic C=C Stretch | ~ 1580 - 1600, ~1450 - 1500 | Medium to Strong |

| Aromatic C-H Stretch | ~ 3050 - 3100 | Medium |

| C-Br Stretch | ~ 650 - 750 | Medium to Strong |

| Aromatic C-H Bending (out-of-plane) | ~ 680 - 900 | Strong |

Note: The strong absorption at a high wavenumber for the carbonyl group is characteristic of an acyl halide, distinguishing it from other carbonyl compounds like ketones, aldehydes, and esters.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

In a clean, dry 5 mm NMR tube, add approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add 1-2 drops of this compound to the solvent in the NMR tube.

-

Cap the tube and gently invert it several times to ensure a homogeneous solution.

Instrumental Parameters (Example for a 400 MHz spectrometer):

-

Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Number of scans: 128-1024 (or more, as needed for good signal-to-noise)

-

Relaxation delay: 2-5 seconds

-

Technique: Proton-decoupled.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place one drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

-

Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmittance.

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Methodological & Application

Application Notes and Protocols: Benzoyl Bromide as a Protecting Group for Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The benzoyl group (Bz) is a valuable tool for the protection of alcohols, forming a stable benzoate ester. This protecting group is robust enough to withstand a variety of reaction conditions, yet can be removed under relatively mild basic conditions.

Benzoyl bromide, as a highly reactive acyl halide, serves as an efficient reagent for the introduction of the benzoyl protecting group. A key advantage of this protection strategy is the observed chemoselectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols. This selectivity allows for the differential protection of hydroxyl groups within complex molecules, a crucial requirement in the synthesis of intricate molecular architectures.

These application notes provide a comprehensive overview of the use of this compound for the protection of primary alcohols, including detailed experimental protocols, a summary of reaction efficiency, and diagrams illustrating the underlying chemical principles.

Mechanism of Protection and Deprotection

The protection of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen bromide byproduct. The reaction results in the formation of a stable benzoate ester.

Deprotection is achieved through the saponification of the benzoate ester. This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ester bond, liberating the original alcohol and forming a benzoate salt, which is then protonated upon acidic workup.

Experimental Protocols

Protection of a Primary Alcohol using this compound

This protocol is adapted from methodologies for the acylation of alcohols and is optimized for the selective protection of a primary alcohol.

Materials:

-

Primary alcohol (e.g., 1-Hexanol)

-

This compound

-

Anhydrous pyridine (or triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

-

To this mixture, add this compound (1.1 eq) dropwise via syringe. Ensure the temperature remains at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection of a Benzoylated Primary Alcohol

This protocol describes the saponification of a benzoate ester to regenerate the free alcohol.[1]

Materials:

-

Benzoylated primary alcohol (e.g., Hexyl benzoate)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or diethyl ether

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the benzoate ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 1-3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and transfer to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate or diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

-

Extract the liberated alcohol with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the deprotected alcohol.

Data Presentation

The benzoylation of alcohols using an acyl halide is generally chemoselective for primary alcohols over secondary alcohols due to the lower steric hindrance of the primary hydroxyl group. The following table summarizes representative data for the benzoylation of a primary and a secondary alcohol, highlighting the difference in reaction efficiency under similar conditions.

| Entry | Substrate Alcohol | Product | Catalyst | Reaction Time (min) | Yield (%) |

| 1 | Benzyl Alcohol (Primary) | Benzyl benzoate | CuO | 5 | 95 |

| 2 | Cyclohexanol (Secondary) | Cyclohexyl benzoate | CuO | 20 | 92 |

Data adapted from Meshram and Patil, 2008, using benzoyl chloride. The trend in reactivity is directly applicable to this compound.

Visualizations

Reaction Pathway for Protection and Deprotection

Caption: General workflow for the protection of a primary alcohol with this compound and its subsequent deprotection.

Experimental Workflow for Protection

Caption: Step-by-step experimental workflow for the benzoylation of a primary alcohol.

Logical Relationship of Selectivity

Caption: Rationale for the selective protection of primary alcohols over secondary alcohols.

References

Application Notes and Protocols for the Benzoylation of Secondary Amines with Benzoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Benzoylation is a crucial chemical transformation in organic synthesis that introduces a benzoyl group (C₆H₅CO-) to a nucleophilic functional group, such as an amine.[1][2] The resulting N-benzoyl derivatives (amides) are prevalent in pharmaceuticals, natural products, and advanced materials. Furthermore, the benzoyl group serves as a robust protecting group for amines in multi-step synthetic sequences, enhancing their stability and modulating reactivity.[1]

This reaction is a form of acylation and is typically performed under Schotten-Baumann conditions.[3][4] The Schotten-Baumann reaction involves the synthesis of amides from amines and acid halides (or anhydrides) in the presence of a base.[5][6] The base plays a critical role by neutralizing the hydrogen halide (in this case, hydrogen bromide) generated during the reaction, which prevents the protonation of the unreacted amine and drives the reaction equilibrium toward the product.[6][7] Common conditions involve a two-phase system, with an aqueous base and the reactants in an immiscible organic solvent like dichloromethane or diethyl ether.[4] Alternatively, an organic base such as pyridine or triethylamine can be used in an anhydrous aprotic solvent.[5]

While benzoyl chloride is the most common benzoylating agent, benzoyl bromide offers enhanced reactivity. Due to bromide being a better leaving group than chloride, this compound is more electrophilic and can react more rapidly or under milder conditions. This increased reactivity is particularly advantageous for the benzoylation of sterically hindered or electronically deactivated (less nucleophilic) secondary amines that may react sluggishly with benzoyl chloride. However, this heightened reactivity also means this compound is less stable and more sensitive to moisture, requiring careful handling and anhydrous conditions.

Reaction Mechanism

The benzoylation of a secondary amine with this compound proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

-

Formation of Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

-

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is a good leaving group.

-

Deprotonation : A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final tertiary amide product along with the protonated base.

Caption: Mechanism of nucleophilic acyl substitution for benzoylation.

Experimental Protocols

This section provides a general protocol for the benzoylation of a secondary amine using this compound under Schotten-Baumann conditions. This protocol is a starting point and may require optimization for specific substrates.

Method 1: Using Aqueous Base (Two-Phase System)

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Dichloromethane (DCM) or Diethyl Ether

-

10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 - 3.0 eq)

-

Deionized Water

-

Saturated Aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve the secondary amine (1.0 eq) in dichloromethane (approx. 10-20 mL per gram of amine). Add the 10% aqueous NaOH solution (2.0-3.0 eq).

-

Addition of this compound : Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath. Add this compound (1.1-1.2 eq) dropwise via a dropping funnel or syringe over 15-30 minutes. A white precipitate of the product may begin to form.[2]

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-3 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction : Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure tertiary amide.

Method 2: Using an Organic Base (Anhydrous Conditions)

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water & Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base : Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.

-

Addition of this compound : Add this compound (1.1 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction and Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up : Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude amide by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the benzoylation of a secondary amine.

Caption: General experimental workflow for secondary amine benzoylation.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the benzoylation of secondary amines with this compound. Yields are highly substrate-dependent.

| Secondary Amine (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Dibenzylamine | 10% NaOH (aq) | Dichloromethane | 0 to RT | 1 - 3 | >90 | Standard Schotten-Baumann conditions.[4] |

| Diphenylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | 85-95 | Anhydrous conditions are preferred for less nucleophilic amines. |

| N-Methylaniline | Pyridine | Dichloromethane | 0 to RT | 1 - 2 | >95 | Pyridine acts as both a base and a nucleophilic catalyst.[5] |

| Piperidine | 10% NaOH (aq) | Diethyl Ether | 0 to RT | 1 | >95 | Highly nucleophilic amines react rapidly. |

| Diisopropylamine | Triethylamine | Dichloromethane | 0 to RT | 3 - 5 | 75-85 | Steric hindrance can slow the reaction rate. |

Safety Precautions

-

This compound : Corrosive, lachrymatory, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Bases : Sodium hydroxide is corrosive. Pyridine and triethylamine are flammable and toxic. Avoid inhalation and skin contact.

-

Solvents : Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents with care in a fume hood.

References

Application Notes and Protocols for the Synthesis of Perovskite Nanocrystals Using Benzoyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of benzoyl halides, particularly benzoyl bromide, as halide precursors represents a significant advancement in the colloidal synthesis of lead-based halide perovskite nanocrystals (NCs).[1][2][3] This method overcomes a key limitation of traditional hot-injection and ligand-assisted reprecipitation (LARP) routes, where the use of PbX₂ salts as both the lead and halide source restricts the precise tuning of reaction species.[1][2][3] By employing benzoyl halides, it is possible to independently control the amounts of cation and halide precursors, leading to enhanced control over the final composition of the nanocrystals.[1][2][3] This approach yields all-inorganic (e.g., CsPbBr₃) and hybrid organic-inorganic (e.g., MAPbBr₃, FAPbBr₃) perovskite nanocrystals with excellent optical properties, including high photoluminescence quantum yields (PLQYs), low amplified spontaneous emission thresholds, and improved stability.[1][2][3] The enhanced properties are attributed to the formation of lead halide-terminated surfaces where alkylammonium ions replace Cs⁺ cations.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of perovskite nanocrystals using this compound.

I. Key Advantages of Using this compound

-

Independent Precursor Control: Allows for the independent tuning of cation and halide precursor amounts, enabling precise compositional control of the final nanocrystals.[1][2][3]

-

High-Quality Nanocrystals: Produces nanocrystals with high phase purity, narrow size distribution, and excellent optical properties.[1][2]

-

Enhanced Stability: The resulting nanocrystals exhibit improved stability in air, with some formulations like CsPbI₃ being stable for weeks without post-synthesis treatments.[1][2][3]

-

Versatility: The method is applicable to the synthesis of both all-inorganic and hybrid organic-inorganic lead halide perovskites, as well as mixed-halide systems.[1][2]

-

Lead-Free Perovskites: The use of this compound has also been extended to the synthesis of lead-free double perovskite nanocrystals such as Cs₃Bi₂Br₉.[4]

II. Data Presentation

Table 1: Stoichiometry and Optical Properties of CsPbX₃ Nanocrystals Synthesized with Benzoyl Halides

| Nanocrystal Composition | Cs:Pb:X Ratio | Photoluminescence Quantum Yield (PLQY) |

| CsPbCl₃ | 0.9:1:3.1 | 65% |

| CsPbBr₃ | 0.8:1:2.8 | up to 92% |

| CsPbI₃ | 0.8:1:2.7 | ~55% |

Data sourced from Imran et al., J. Am. Chem. Soc. 2018, 140, 2656–2664.[1][2]

Table 2: Reaction Conditions for the Synthesis of CsPbX₃ Nanocrystals

| Nanocrystal | Injection Temperature (°C) | Amount of Benzoyl Halide (mmol) | Quenching Time |

| CsPbCl₃ | 165-200 | 1.8 (Benzoyl Chloride) | After 20 seconds |

| CsPbBr₃ | 165-200 | 0.6 (this compound) | Immediate |

| CsPbI₃ | 165-200 | 0.6 (Benzoyl Iodide) | Immediate |

Data sourced from Imran et al., J. Am. Chem. Soc. 2018, 140, 2656–2664.[1][2]

III. Experimental Protocols

Protocol 1: Synthesis of All-Inorganic CsPbBr₃ Nanocrystals

This protocol is adapted from the work of Imran et al.[1][2]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

-

Oleic acid (OA)

-

Oleylamine (OLAM)

-

1-Octadecene (ODE)

-

This compound (C₆H₅COBr)

-

25 mL 3-neck round-bottom flask

-

Schlenk line

-

Heating mantle and thermocouple

-

Syringes

-

Ice-water bath

Procedure:

-

In a 25 mL 3-neck round-bottom flask, combine cesium carbonate (16 mg), lead acetate trihydrate (76 mg), oleic acid (0.3 mL), oleylamine (1 mL), and 1-octadecene (5 mL).

-

Attach the flask to a Schlenk line and dry the mixture under vacuum for 1 hour at 130 °C.

-

Switch the atmosphere to nitrogen (N₂) and increase the temperature to 165–200 °C.

-

Swiftly inject 0.6 mmol of this compound into the hot reaction mixture.

-

Immediately after injection, cool the reaction mixture down in an ice-water bath to quench the reaction.

Protocol 2: Synthesis of Mixed-Halide CsPb(Br,Cl)₃ Nanocrystals

This protocol allows for the synthesis of mixed-halide perovskite nanocrystals by using a mixture of benzoyl halides.[1][2]

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Increase the temperature to 170 °C under a N₂ atmosphere.

-

Prepare a mixture of benzoyl chloride and this compound. For an emission wavelength of approximately 448 nm, a 1:1 precursor ratio is effective.

-

Swiftly inject 0.6 mmol of the benzoyl halide mixture into the reaction flask.

-

Immediately cool the reaction mixture in an ice-water bath.

Protocol 3: Preparation of Benzoyl Iodide

As benzoyl iodide is not always commercially available, it can be synthesized in the lab.[1][5]

Materials:

-

Sodium iodide (NaI)

-

Benzoyl chloride (C₆H₅COCl)

-

Anhydrous 1-Octadecene (ODE)

-

Reaction vial

-

Hot plate with stirring

Procedure:

-

In a N₂-filled glovebox, mix sodium iodide (3 g) and benzoyl chloride (1.4 mL) in a 20 mL vial.

-

Vigorously stir the mixture on a hot plate at 75 °C for 5 hours. The color of the mixture will change from colorless to orange-red, indicating the formation of benzoyl iodide.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 3 mL of anhydrous ODE.

IV. Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes: Benzoyl Bromide Derivatization for Enhanced LC-MS Analysis

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, the analysis of small, polar molecules such as amines, phenols, and thiols can be challenging due to poor retention on reversed-phase liquid chromatography (RPLC) columns and inefficient ionization. Chemical derivatization with benzoyl bromide offers a robust solution to overcome these limitations. This technique enhances the hydrophobicity of polar analytes, thereby improving their chromatographic retention and increasing their ionization efficiency, leading to significantly improved sensitivity and selectivity in LC-MS analysis.[1][2][3][4]